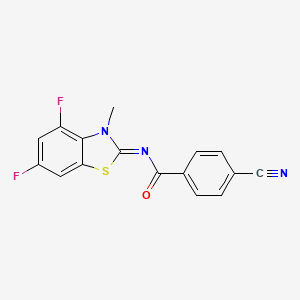

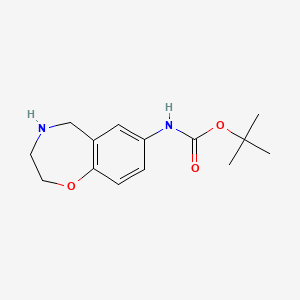

![molecular formula C15H14ClN5O2 B2877273 6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 28557-27-9](/img/structure/B2877273.png)

6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Discovery of Kinase Inhibitors

A study discovered a new class of inhibitors for lck kinase, identifying an imidazo[4,5-h]isoquinolin-7,9-dione as an ATP competitive inhibitor. Through structural modifications, including the removal of the gem-dimethyl group and flattening the ring, the potency against lck was significantly improved, highlighting the compound's therapeutic potential (Snow et al., 2002).

Synthesis of 4H-Imidazoles

Another research focused on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazole derivatives. This study provides insights into the synthesis routes and structural properties of imidazole derivatives, offering a foundational understanding for further chemical and pharmacological investigations (Mukherjee-Müller et al., 1979).

Lanthanide Metal-Organic Frameworks

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential as fluorescence sensors for benzaldehyde-based derivatives. These findings suggest applications in chemical sensing and material science, emphasizing the versatility of imidazole derivatives in developing functional materials (Shi et al., 2015).

Novel Host for Anions

An imidazole-containing bisphenol demonstrated structural characteristics suitable for hosting anions, with its crystal packing supported by electrostatic interactions. This study underscores the potential of imidazole derivatives in creating host-guest systems for various applications, including catalysis and material science (Nath & Baruah, 2012).

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Imidazole derivatives are known to interact easily with the biopolymers of living systems, which is responsible for their numerous biological activities and functions .

Biochemical Pathways

Imidazole derivatives are known to have diverse biological and clinical applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to have diverse biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-diabetic activities .

Propiedades

IUPAC Name |

6-(3-chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2/c1-18-12-11(13(22)19(2)15(18)23)21-7-6-20(14(21)17-12)10-5-3-4-9(16)8-10/h3-5,8H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUBWSDHHNJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)

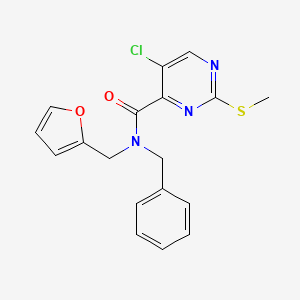

![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2877210.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)